molecular formula C13H11N3O9 B12558892 1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione CAS No. 144481-13-0

1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B12558892
CAS No.: 144481-13-0
M. Wt: 353.24 g/mol
InChI Key: CSUGEPGMFJIPFO-UHFFFAOYSA-N
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Description

1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2,4-dinitrophenyl group linked via an ethoxycarbonyloxy moiety. Its reactivity is likely influenced by the electron-withdrawing nitro groups, which may enhance electrophilic substitution or facilitate photoactivation .

Properties

CAS No.

144481-13-0

Molecular Formula

C13H11N3O9

Molecular Weight

353.24 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)ethyl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H11N3O9/c17-11-3-4-12(18)14(11)25-13(19)24-6-5-8-1-2-9(15(20)21)7-10(8)16(22)23/h1-2,7H,3-6H2

InChI Key

CSUGEPGMFJIPFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-(2,4-dinitrophenyl)ethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and three analogous pyrrolidine-2,5-dione derivatives:

Compound Name CAS RN Key Functional Groups Key Properties/Applications
1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione (Target) Not provided 2,4-Dinitrophenyl, ethoxycarbonyloxy, pyrrolidine-2,5-dione Hypothesized applications in photochemistry or as a reactive ester; limited experimental data.
1-(2,4-Dinitro-phenylamino)-3-(4-isopropoxy-phenyl)-pyrrolidine-2,5-dione 355394-93-3 2,4-Dinitrophenylamino, 4-isopropoxyphenyl, pyrrolidine-2,5-dione Likely higher lipophilicity due to isopropoxyphenyl; potential intermediate in drug synthesis.
1-{[(5-Azido-2-nitrophenyl)carbonyl]oxy}pyrrolidine-2,5-dione 60117-35-3 5-Azido-2-nitrophenyl, carbonyloxy, pyrrolidine-2,5-dione Azide group enables "click chemistry"; used in bioconjugation and pharmacological studies.
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Not provided tert-Butylphenyl, dicyano, ethyl/methyl esters Solid-state stability; characterized by NMR and IR; synthesized via one-pot two-step reactions.

Structural and Functional Analysis

Electrophilic Reactivity: The target compound and 1-(2,4-Dinitro-phenylamino)-3-(4-isopropoxy-phenyl)-pyrrolidine-2,5-dione both contain 2,4-dinitrophenyl groups, which are electron-deficient and prone to nucleophilic aromatic substitution. However, the target’s ethoxycarbonyloxy group may act as a leaving group, whereas the amino group in could participate in hydrogen bonding or serve as a directing group in synthesis.

Functional Group Utility :

  • The azide-containing derivative is tailored for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), contrasting with the target’s ethoxycarbonyloxy group, which is more suited for esterification or hydrolysis-driven release mechanisms.

Synthetic Routes :

  • The compound in was synthesized via a one-pot two-step reaction, suggesting that similar methodologies could apply to the target compound. However, the presence of nitro groups in the target may necessitate controlled conditions to prevent unintended reduction or decomposition.

In contrast, the target’s dinitrophenyl group may reduce solubility in polar solvents, limiting its utility in aqueous systems.

Biological Activity

1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dinitrophenyl group and an ethoxycarbonyl moiety. Its molecular formula is C13_{13}H14_{14}N4_{4}O5_{5}, with a molecular weight of approximately 306.27 g/mol. The presence of the dinitrophenyl group is crucial for its biological activity as it enhances lipophilicity and facilitates interaction with cellular targets.

Anti-inflammatory Properties

Research indicates that 1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione exhibits dual inhibition of cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX) pathways. This dual inhibition is significant for developing safer anti-inflammatory agents. A study demonstrated that derivatives of pyrrolidine-2,5-dione showed preferential COX-2 affinity with IC50_{50} values in the submicromolar range. For instance, one derivative achieved an IC50_{50} of 0.051 ± 0.001 μM against COX-2, showcasing its potency as an anti-inflammatory agent .

The mechanism involves the interaction with key amino acid residues in the COX-2 enzyme, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, the compound's ability to modulate histamine and bradykinin levels further contributes to its anti-inflammatory effects .

Therapeutic Applications

Given its biological activity, this compound has potential applications in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation. The structural modifications of pyrrolidine derivatives have been explored to enhance efficacy and selectivity towards COX-2 over COX-1, minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models have demonstrated that compounds derived from pyrrolidine-2,5-dione exhibit significant anti-inflammatory activity. These studies indicated a marked reduction in edema compared to control groups treated with standard NSAIDs .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific substitutions on the pyrrolidine ring significantly affect biological activity. For example:

CompoundCOX-2 IC50_{50} (μM)LOX IC50_{50} (μM)Remarks
Compound A0.051 ± 0.0010.10 ± 0.02Most active
Compound B0.20 ± 0.050.15 ± 0.03Moderate activity
Compound C1.00 ± 0.100.50 ± 0.05Least active

This table illustrates how variations in chemical structure can lead to different levels of biological activity.

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